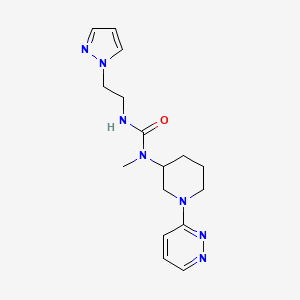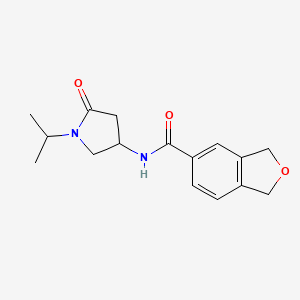![molecular formula C13H19N7O B6753264 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753264.png)
3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is a synthetic compound characterized by the presence of triazole and piperidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with formaldehyde and a suitable triazole derivative under acidic conditions to form the triazolylmethylpiperidine intermediate.
-
Alkylation Reaction: : The intermediate is then subjected to an alkylation reaction with 3-chloropropanone in the presence of a base such as potassium carbonate. This step introduces the propanone moiety, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole rings are known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s structure suggests potential pharmacological properties, including antifungal and antibacterial activities. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-(1,2,4-Triazol-1-yl)-3-(piperidin-1-yl)propan-2-one
- 3-(1,2,4-Triazol-1-yl)-1-(piperidin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is unique due to the presence of two triazole rings and a piperidine ring in its structure. This combination enhances its potential for diverse chemical reactions and biological activities, making it a versatile compound for various applications.
属性
IUPAC Name |
3-(triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c21-13(3-6-19-7-4-15-17-19)18-5-1-2-12(8-18)9-20-11-14-10-16-20/h4,7,10-12H,1-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVACLHOQRSBVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CN=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6753184.png)
![5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B6753197.png)
![1-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6753204.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6753219.png)
![3-[2-(1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B6753231.png)

![[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone](/img/structure/B6753244.png)
![1-Methyl-5-[4-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B6753248.png)
![[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanone](/img/structure/B6753254.png)
![[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]-[4-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6753268.png)
![3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753271.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6753273.png)
![(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753279.png)
